molecular formula C12H17ClN2 B5051611 [(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride

[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride

Cat. No. B5051611
M. Wt: 224.73 g/mol
InChI Key: IVDGFCJRIVMPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride” is a chemical compound with the empirical formula C13H18N2 . It is a derivative of aminoacetonitrile, which is an organic compound with the formula H2N−CH2−C≡N . Aminoacetonitrile is a colorless liquid and is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .


Molecular Structure Analysis

The molecular structure of “[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride” can be represented by the SMILES string CC(NCCC#N)CCC1=CC=CC=C1 . This indicates that the compound contains a nitrile group (-C≡N), an amine group (-NH2), a phenyl group (C6H5-), and a propyl group (-CH2CH2CH3).

properties

IUPAC Name

2-(4-phenylbutan-2-ylamino)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-11(14-10-9-13)7-8-12-5-3-2-4-6-12;/h2-6,11,14H,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDGFCJRIVMPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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